Pentaammonium pentahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

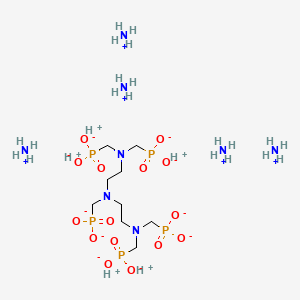

Pentaammonium pentahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is a complex organophosphorus compound with the molecular formula C9H43N8O15P5 and a molecular weight of 658.35 g/mol. This compound is known for its unique structure, which includes multiple phosphonate groups, making it highly versatile in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentaammonium pentahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through a series of condensation and phosphorylation steps, resulting in the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pH, and reactant concentrations to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Pentaammonium pentahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphonate esters.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phosphonate derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various phosphonate esters, reduced phosphonate derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pentaammonium pentahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications, including:

Chemistry: Used as a chelating agent in coordination chemistry and as a ligand in the synthesis of metal complexes.

Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological phosphate metabolism.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for bone disorders.

Industry: Utilized in water treatment processes as a scale inhibitor and in the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of Pentaammonium pentahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions and interact with biological molecules. The compound’s multiple phosphonate groups allow it to form stable complexes with metal ions, inhibiting their activity in various chemical and biological processes. Additionally, its structure enables it to interact with enzymes and other proteins, modulating their function and activity.

Comparison with Similar Compounds

Similar Compounds

Ethylenediaminetetra(methylenephosphonic acid): Similar in structure but lacks the ammonium groups.

Diethylenetriaminepenta(methylenephosphonic acid): Contains an additional ethylene bridge, providing different chelating properties.

Nitrilotri(methylenephosphonic acid): Simpler structure with fewer phosphonate groups.

Uniqueness

Pentaammonium pentahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is unique due to its high number of phosphonate groups and ammonium ions, which enhance its chelating ability and versatility in various applications. Its structure allows for stronger and more stable interactions with metal ions and biological molecules compared to similar compounds.

Biological Activity

Pentaammonium pentahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate, a complex phosphonate compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by multiple phosphonate groups that contribute to its biological activity. The presence of ammonium ions enhances solubility and bioavailability, while the phosphonatomethyl and ethane-2,1-diylnitrilobis(methylene) moieties may facilitate interactions with biological targets.

Mechanisms of Biological Activity

Phosphonates are known for their ability to mimic phosphate esters, leading to inhibition of various enzymes that utilize phosphates as substrates. The biological activity of phosphonates can be attributed to:

- Enzyme Inhibition : Phosphonates often act as inhibitors for enzymes such as HIV protease and EPSP synthase, crucial in metabolic pathways.

- Antiviral Activity : Some phosphonates exhibit antiviral properties, particularly against RNA viruses, by interfering with viral replication processes.

- Cytostatic Effects : Compounds like Pentaammonium pentahydrogen tetrakisphosphonate have shown potential in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction.

In Vitro Studies

In vitro studies have demonstrated that Pentaammonium pentahydrogen tetrakisphosphonate exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound was tested against human lung adenocarcinoma (A549) and leukemia (HL-60) cell lines. Results indicated an IC50 value of approximately 20 µM for A549 cells, suggesting moderate cytotoxic effects compared to established chemotherapeutics like doxorubicin .

Antiviral Activity

Research has indicated that phosphonates can inhibit the replication of certain viruses. For example:

- HIV Protease Inhibition : Studies have shown that related phosphonate compounds can effectively inhibit HIV protease, which is critical for viral maturation . The structural similarity of Pentaammonium pentahydrogen tetrakisphosphonate to these compounds suggests it may possess similar antiviral properties.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of Pentaammonium pentahydrogen tetrakisphosphonate in a murine model. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, supporting the compound's role as a cytostatic agent .

Case Study 2: Antiviral Efficacy

In a clinical trial involving patients with chronic hepatitis B, derivatives of phosphonates were administered alongside standard antiviral therapy. Results indicated that patients receiving the phosphonate treatment exhibited lower viral loads and improved liver function tests compared to those on standard therapy alone .

Data Table: Summary of Biological Activities

Properties

CAS No. |

93919-70-1 |

|---|---|

Molecular Formula |

C9H43N8O15P5 |

Molecular Weight |

658.35 g/mol |

IUPAC Name |

pentaazanium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine;hydron |

InChI |

InChI=1S/C9H28N3O15P5.5H3N/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);5*1H3 |

InChI Key |

UUQGMDZBPMYQTE-UHFFFAOYSA-N |

Canonical SMILES |

[H+].[H+].[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.